(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine
Overview
Description
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine is a chiral amine compound with a unique structure that includes an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure reactors and advanced chiral catalysts to achieve high yields and enantiomeric purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or isocyanates are used for forming amides and ureas, respectively.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine: The enantiomer of the compound, with similar chemical properties but different biological activity.
1-(2,3-dihydro-1H-inden-5-yl)propanamine: A homologous compound with an additional methylene group in the side chain.
1-(2,3-dihydro-1H-inden-5-yl)methanamine: A related compound with a shorter side chain.
Uniqueness
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine is unique due to its specific stereochemistry and the presence of the indane moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4,12H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZOWKLMMYHPJI-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(CCC2)C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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